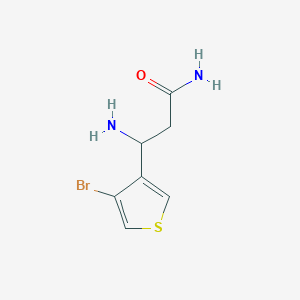

3-Amino-3-(4-bromothiophen-3-yl)propanamide

Description

Properties

Molecular Formula |

C7H9BrN2OS |

|---|---|

Molecular Weight |

249.13 g/mol |

IUPAC Name |

3-amino-3-(4-bromothiophen-3-yl)propanamide |

InChI |

InChI=1S/C7H9BrN2OS/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H2,10,11) |

InChI Key |

SNGWIPALYCLVKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)Br)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanamide typically involves the bromination of thiophene followed by the introduction of an amino group and a propanamide moiety. One common method includes the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Amination: The brominated thiophene undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.

Propanamide Formation: The resulting amino-thiophene compound is then reacted with acryloyl chloride or a similar reagent to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromothiophen-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Amino-3-(4-bromothiophen-3-yl)propanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring provides additional stability and reactivity, enabling the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-Amino-3-(4-bromothiophen-3-yl)propanamide

- CAS No.: 1882248-92-1

- Molecular Formula : C₇H₉BrN₂OS

- Molecular Weight : 249.13 g/mol

- Structure: Features a central propanamide backbone substituted with an amino group and a 4-bromothiophen-3-yl moiety.

Physicochemical Properties :

- Purity : ≥95% (commercial grade) .

- Storage: No specific storage guidelines provided in available sources; typical handling for brominated heterocycles (e.g., inert atmosphere, moisture-free conditions) is recommended .

The following table and analysis compare this compound with structurally or functionally related compounds.

Table 1: Structural and Functional Comparison

Key Analysis:

Substituent Position and Reactivity: The 4-bromothiophene in the target compound distinguishes it from 5-bromothiophene regioisomers (e.g., 3-Amino-3-(5-bromothiophen-2-yl)propanamide). The 4-position bromine may influence electronic properties (e.g., resonance effects) and Suzuki coupling efficiency compared to the 5-position .

Biological Activity: The hydroxyphenyl analog (2-Amino-3-(4-hydroxyphenyl)propanamide) mimics tyrosine, a critical residue in enzyme active sites, suggesting utility in enzyme inhibition studies. In contrast, the bromothiophene moiety in the target compound may favor halogen bonding with biomolecules . N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide demonstrates potent anticancer activity via KPNB1 inhibition. While the target compound lacks a thiazole ring, its bromothiophene group could similarly modulate protein-protein interactions .

Synthetic Utility: The propanamide backbone in the target compound is shared with DTPA-based MRI contrast agents (e.g., DTPA-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propanamide), though the latter includes chelating groups for metal coordination . Ethyl 2-[3-(4-Benzoylphenylamino)-3-oxopropanamido]-4-phenylbutanoate (Compound 5) highlights the versatility of propanamide derivatives in multistep syntheses, often via carbodiimide-mediated couplings .

Biological Activity

3-Amino-3-(4-bromothiophen-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring substituted with a bromine atom, which influences its reactivity and interactions with biological molecules. The synthesis typically involves:

- Bromination of Thiophene : Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

- Amination : Nucleophilic substitution with ammonia or an amine to introduce the amino group.

- Propanamide Formation : Reaction with acrylonitrile or similar compounds under acidic or basic conditions to form the propanamide group.

The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The amino and bromine groups facilitate:

- Hydrogen Bond Formation : Enhancing interactions with proteins and enzymes.

- Halogen Interactions : Modulating protein activity.

- Redox Reactions : Participating in electron transfer processes critical to various biochemical pathways .

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that derivatives can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

- Antimicrobial Properties : Compounds containing thiophene rings are often explored for their antimicrobial effects, making this compound a candidate for further investigation .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. Below is a summary of findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Inhibition of cell proliferation |

| A549 | 25 | Disruption of mitochondrial function |

Structure-Activity Relationship (SAR)

The positioning of the bromine atom on the thiophene ring significantly impacts the compound's reactivity and biological activity. Comparative studies have shown that variations in halogen substitution lead to differences in potency against various biological targets.

| Compound | Activity Level |

|---|---|

| 3-Amino-3-(5-chlorothiophen-3-yl)propanamide | Moderate |

| 3-Amino-3-(5-methylthiophen-3-yl)propanamide | Low |

| 3-Amino-3-(5-bromothiophen-2-yl)propanamide | High |

Case Studies

- Anticancer Studies : A study evaluated the effects of this compound on breast cancer cells (MCF-7), showing significant cytotoxicity at concentrations around 15 µM, primarily through apoptosis induction .

- Antimicrobial Evaluation : Another investigation highlighted its potential antimicrobial properties, suggesting that it could serve as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.